molecular formula C6H11NO4 B1625245 Ethoxycarbonylamino-acetic acid methyl ester CAS No. 13756-47-3

Ethoxycarbonylamino-acetic acid methyl ester

Cat. No. B1625245
CAS RN: 13756-47-3
M. Wt: 161.16 g/mol
InChI Key: JHESHOHUMIZHMB-UHFFFAOYSA-N
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Description

Ethoxycarbonylamino-acetic acid methyl ester is a chemical compound with the molecular formula C6H11NO4 . It is also known as N-[(methoxycarbonyl)amino]ethyl glycinate.


Synthesis Analysis

Esters, such as Ethoxycarbonylamino-acetic acid methyl ester, can be synthesized in several ways. One common method is the esterification process, where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another synthetic pathway involves the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid . Amino acid methyl esters can be prepared by reacting amino acids with methanol in the presence of trimethylchlorosilane .


Molecular Structure Analysis

The molecular structure of Ethoxycarbonylamino-acetic acid methyl ester consists of a carboxylic acid derivative where the hydrogen in the -COOH group has been replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .


Chemical Reactions Analysis

Esters undergo various reactions. They can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification. Esters can also be reduced to a methyl group in the presence of boronic acids, using ammonia borane as a hydrogen donor .

Safety and Hazards

Ethoxycarbonylamino-acetic acid methyl ester should be handled with care. It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area . The material is not considered an inhalation toxicant .

Future Directions

Ethoxycarbonylamino-acetic acid methyl ester is currently used for R&D purposes . Its potential applications and future directions would depend on the outcomes of ongoing research and development efforts.

properties

IUPAC Name

methyl 2-(ethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3-11-6(9)7-4-5(8)10-2/h3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHESHOHUMIZHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451192
Record name Methyl N-(ethoxycarbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethoxycarbonylamino-acetic acid methyl ester

CAS RN

13756-47-3
Record name Methyl N-(ethoxycarbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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